molecular formula C9H18OSi B14397223 2-[(Trimethylsilyl)methyl]pent-2-enal CAS No. 89809-27-8

2-[(Trimethylsilyl)methyl]pent-2-enal

Cat. No.: B14397223
CAS No.: 89809-27-8
M. Wt: 170.32 g/mol
InChI Key: WBDCEDMRCPMKCM-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)methyl]pent-2-enal is an α,β-unsaturated aldehyde characterized by a pent-2-enal backbone substituted with a trimethylsilyl-methyl group at the α-position. This compound integrates the electron-donating and sterically bulky trimethylsilyl (TMS) group, which significantly influences its reactivity and stability. The TMS group enhances the compound’s lipophilicity and modulates its electronic properties, making it distinct from simpler aliphatic or aryl-substituted aldehydes.

Properties

CAS No.

89809-27-8

Molecular Formula

C9H18OSi

Molecular Weight

170.32 g/mol

IUPAC Name

2-(trimethylsilylmethyl)pent-2-enal

InChI

InChI=1S/C9H18OSi/c1-5-6-9(7-10)8-11(2,3)4/h6-7H,5,8H2,1-4H3

InChI Key

WBDCEDMRCPMKCM-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C[Si](C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Trimethylsilyl)methyl]pent-2-enal typically involves the reaction of pent-2-enal with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ether intermediate, which is then converted to the desired product under mild conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)methyl]pent-2-enal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)methyl]pent-2-enal involves its ability to participate in various chemical reactions due to the presence of the silyl group and the double bond. The silyl group acts as a protecting group, preventing unwanted reactions at specific sites, while the double bond facilitates addition and substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among Pent-2-enal Derivatives

Compound Name Substituent Functional Group Key Properties/Reactivity Synthesis Yield (if reported)
2-[(Trimethylsilyl)methyl]pent-2-enal Trimethylsilyl-methyl (aliphatic) Aldehyde High steric bulk, electron-donating N/A
(E)-2-(4-Chlorophenyl)pent-2-enal (S9) 4-Chlorophenyl (aryl) Aldehyde Electron-withdrawing, polar 45%
(E)-2-(4-Methoxyphenyl)pent-2-enal (S8) 4-Methoxyphenyl (aryl) Aldehyde Electron-donating (methoxy), polar 32%
4-TRIMETHYLSILOXY-3-PENTEN-2-ONE Trimethylsilyloxy (enol ether) Ketone Enhanced conjugation, keto-enol tautomerism N/A

Key Observations:

Electronic Effects: The TMS-methyl group in this compound donates electrons via σ-π conjugation, reducing the electrophilicity of the α,β-unsaturated aldehyde compared to aryl-substituted analogs like S9 (4-chlorophenyl, electron-withdrawing) . In contrast, 4-TRIMETHYLSILOXY-3-PENTEN-2-ONE (enol ether) exhibits keto-enol tautomerism due to the silyloxy group, stabilizing the enolate form and altering reactivity in nucleophilic additions .

Steric Effects :

  • The bulky TMS group in this compound impedes sterically demanding reactions (e.g., Diels-Alder), whereas aryl-substituted analogs (S7–S9) with planar substituents undergo cycloadditions more readily .

Synthetic Yields :

  • Aryl-substituted pent-2-enals (e.g., S9) achieve yields up to 45%, reflecting efficient aldol condensation. The TMS-substituted analog may require modified conditions (e.g., silyl-protected intermediates) due to steric hindrance .

Functional Group and Positional Isomerism

  • Comparison with Benzyl-Substituted Analogs: Compounds like 2-((Trimethylsilyl)methyl)benzaldehyde () feature the TMS group on an aromatic ring, enabling conjugation with the aldehyde.
  • Oxygenated vs. Aliphatic Silyl Groups : 4-TRIMETHYLSILOXY-3-PENTEN-2-ONE () contains a silyloxy group, increasing polarity and enabling hydrogen bonding, unlike the purely hydrophobic TMS-methyl group in the target compound .

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